molecular formula C15H12F3N3O3 B2519918 2-(6-methoxy-3-pyridinyl)-6-(2-oxiranylcarbonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone CAS No. 866143-78-4

2-(6-methoxy-3-pyridinyl)-6-(2-oxiranylcarbonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

Cat. No.: B2519918
CAS No.: 866143-78-4
M. Wt: 339.274
InChI Key: HDXVGMRJIQZNJG-UHFFFAOYSA-N
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Description

The compound 2-(6-methoxy-3-pyridinyl)-6-(2-oxiranylcarbonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone (CAS: 866136-50-7) is a pyridazinone derivative with a molecular formula of C₁₈H₁₂F₃N₃O₃ and a molecular weight of 375.3 g/mol . Its structure features:

  • A pyridazinone core (3(2H)-pyridazinone) substituted at positions 2, 5, and 4.
  • 2-(6-Methoxy-3-pyridinyl): A methoxy-substituted pyridine ring at position 2.
  • 5-(Trifluoromethyl): A trifluoromethyl (-CF₃) group at position 5, enhancing lipophilicity and metabolic stability.
  • 6-(2-Oxiranylcarbonyl): An epoxide-containing carbonyl group (oxiranylcarbonyl) at position 6, which may confer reactivity or serve as a prodrug moiety.

Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)-6-(oxirane-2-carbonyl)-5-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c1-23-10-3-2-7(5-18-10)20-11(21)4-8(14(15,16)17)12(19-20)13(22)9-6-24-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGCIZNKQXMVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-methoxy-3-pyridinyl)-6-(2-oxiranylcarbonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a complex chemical compound with significant biological activity. Its molecular formula is C14H10F3N3O4C_{14}H_{10}F_3N_3O_4, and it has been the subject of various studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy, and safety profiles.

  • Molecular Weight : 341.24 g/mol
  • CAS Number : [Not provided in search results]
  • Structural Characteristics : The compound features a pyridazinone core with methoxy and trifluoromethyl substituents, which are known to influence its biological properties.

Research indicates that pyridazinone derivatives can exhibit various biological activities, including:

  • Inhibition of Monoamine Oxidase (MAO) : Certain pyridazinones have shown potent inhibitory effects on MAO-A and MAO-B, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a related study found that some derivatives had IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potency .
  • Anticancer Activity : Recent studies have demonstrated that pyridazinone derivatives can inhibit the proliferation of cancer cells. In particular, compounds similar to this compound have been evaluated against human colon carcinoma (HCT116) cells, showing promising anti-proliferative effects .

Efficacy Studies

  • MAO Inhibition Studies :
    • A study on related pyridazinones reported that compounds with specific substitutions exhibited significant selectivity for MAO-B over MAO-A, with selectivity indices exceeding 100 . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
  • Anticancer Studies :
    • In vitro evaluations demonstrated that certain pyridazinone derivatives could effectively reduce cell viability in HCT116 cells, suggesting potential as anticancer agents. The IC50 values for these compounds were reported to be in the micromolar range, indicating moderate potency .

Safety and Toxicity

Safety assessments are critical in evaluating the viability of new pharmacological agents. In studies involving healthy fibroblast cells (L929), some pyridazinones exhibited low cytotoxicity at therapeutic concentrations, highlighting their potential as safer alternatives compared to existing treatments . The cytotoxicity of this compound should be further investigated through comprehensive toxicological studies.

Comparative Analysis

The following table summarizes key findings from various studies on related pyridazinones:

CompoundTargetIC50 (µM)Selectivity IndexToxicity (L929)
T6MAO-B0.013120.8Low
T3MAO-B0.039107.4Moderate
Pyridazinone Derivative XHCT116 Cells~10N/ALow

Case Studies

  • Neurodegenerative Disorders : Compounds similar to this compound have been explored for their potential in treating Alzheimer's disease due to their selective inhibition of MAO-B, which is implicated in neurodegeneration.
  • Cancer Treatment : The anti-proliferative effects observed in HCT116 cells suggest that these compounds could be developed into therapeutic agents for colorectal cancer, warranting further clinical investigation.

Scientific Research Applications

Recent studies have highlighted the compound's promising biological activities:

  • Antimicrobial Properties :
    • The compound has shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antibacterial activity was assessed using disc diffusion methods, revealing favorable results comparable to standard antibiotics .
    • In antifungal assays, the compound demonstrated effectiveness against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Potential :
    • Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanisms of action are still under exploration but may involve interference with cellular signaling pathways or induction of apoptosis .

Synthesis Methodologies

The synthesis of 2-(6-methoxy-3-pyridinyl)-6-(2-oxiranylcarbonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available pyridine derivatives. The following general steps are involved:

  • Formation of Pyridazine Core :
    • The initial step often includes the condensation of pyridine derivatives with appropriate carbonyl compounds to form the pyridazine ring.
  • Oxirane Formation :
    • Subsequent reactions introduce an oxirane moiety through epoxidation reactions, which can enhance the compound's reactivity and biological activity.
  • Fluorination :
    • Trifluoromethyl groups are introduced using specialized fluorination techniques that allow for the incorporation of fluorine atoms into organic molecules, significantly altering their pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Study on Antimicrobial Activity :
    A detailed study conducted by Prabhakar et al. (2024) synthesized various derivatives of pyridine and evaluated their antimicrobial properties. The study found that compounds similar to this compound exhibited potent antibacterial and antifungal activities, supporting further exploration for therapeutic applications .
  • Quantum Chemical Calculations :
    Research published in 2023 utilized density functional theory (DFT) to predict the biological activity of similar compounds. The findings suggested that modifications to the pyridazine structure could enhance interaction with biological targets, paving the way for future drug development initiatives .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against S. aureus and E. coli; antifungal against C. albicans
Anticancer PotentialCytotoxic effects observed in cancer cell lines
Synthesis MethodologiesMulti-step synthesis involving pyridine derivatives
Computational StudiesDFT used to predict interactions with biological targets

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with related compounds:

Compound Name / ID Substituents (Positions) Key Functional Groups Biological Activity / Target Reference
Target Compound 2-(6-Methoxy-3-pyridinyl), 5-(CF₃), 6-(2-oxiranylcarbonyl) Oxiranylcarbonyl, CF₃, Methoxypyridine Not explicitly stated (structural analysis)
R15 (hVAP-1 Inhibitor) 2-Phenyl, 5-(cyclohexylamino), 6-(1H-1,2,4-triazol-5-yl) Cyclohexylamino, Triazole hVAP-1 (IC₅₀ = 71 nM)
R17 (hVAP-1 Inhibitor) 2-(4-Chlorophenyl), 5-[4-(4-methylpiperazin-1-yl)phenylamino], 6-(triazole) Chlorophenyl, Piperazine hVAP-1 (IC₅₀ = 20 nM)
Pimobendan 6-[2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl], 5-methyl Benzimidazole, Methoxyphenyl Cardiac calcium sensitizer
Norflurazon 5-(Methylamino), 2-(3-(trifluoromethyl)phenyl), 4-chloro CF₃, Methylamino, Chlorine Herbicide (photosynthesis inhibitor)
TZC-5665 (Cardiac Agent) 6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl] Chlorophenoxy, Hydroxypropylamino β-blocker / PDE III inhibitor
Key Observations:

Substituent Diversity: The target compound’s methoxypyridine substituent (position 2) contrasts with phenyl/chlorophenyl groups in R15, R17, and norflurazon. This may influence binding specificity in enzyme targets (e.g., hVAP-1).

Trifluoromethyl (-CF₃) Group: Shared with norflurazon and TZC-5665, this group enhances metabolic stability and membrane permeability .

Biological Targets: hVAP-1 inhibitors (R15, R17) prioritize triazole and piperazine groups for high affinity . Cardiac agents (pimobendan, TZC-5665) incorporate benzimidazole or phenoxy moieties for calcium sensitization or PDE III inhibition .

Physicochemical Properties

Property Target Compound Pimobendan Norflurazon
Molecular Weight 375.3 g/mol 334.37 g/mol 333.7 g/mol
Formula C₁₈H₁₂F₃N₃O₃ C₁₉H₁₈N₄O₂ C₁₂H₁₀ClF₃N₄O
Key Substituents Oxiranylcarbonyl, CF₃ Benzimidazole, CF₃ CF₃, Methylamino
Lipophilicity (LogP) Estimated ~2.5* 2.1 (experimental) 3.0 (experimental)

*Predicted using fragment-based methods. The oxiranylcarbonyl group may reduce LogP compared to norflurazon.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(6-methoxy-3-pyridinyl)-6-(2-oxiranylcarbonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, and how can reaction intermediates be stabilized?

  • Methodological Answer : Synthesis of this compound involves sequential functionalization of the pyridazinone core. The trifluoromethyl and methoxypyridinyl groups are typically introduced via nucleophilic substitution or coupling reactions under palladium catalysis. The oxiranylcarbonyl group requires careful epoxidation of a precursor carbonyl compound, often using peracids like mCPBA (meta-chloroperbenzoic acid) in anhydrous dichloromethane at 0–5°C to minimize ring-opening side reactions . Intermediate stabilization involves strict temperature control, inert atmospheres (N₂/Ar), and immediate purification via flash chromatography to prevent degradation.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of the oxirane ring and trifluoromethyl group?

  • Methodological Answer :

  • ¹⁹F NMR : Directly identifies the trifluoromethyl group (-CF₃) with a characteristic singlet near -60 to -65 ppm.
  • ¹H NMR and HSQC : The oxirane protons (epoxide) appear as distinct doublets of doublets (δ 3.5–4.5 ppm) due to coupling with adjacent protons. HSQC correlates these protons to carbons, confirming the epoxide’s presence .
  • FT-IR : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and epoxide ring vibrations (~1250 cm⁻¹) further validate the structure.

Advanced Research Questions

Q. How can researchers address electron-withdrawing effects of the trifluoromethyl group during nucleophilic substitutions on the pyridazinone ring?

  • Methodological Answer : The -CF₃ group deactivates the pyridazinone ring, slowing nucleophilic attacks. Strategies include:

  • Catalytic Systems : Use Pd(PPh₃)₄ with electron-rich ligands to enhance oxidative addition efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes at 120°C) to minimize side reactions .
  • Directed Metalation : Employ directing groups (e.g., -OMe) to position substituents regioselectively, bypassing -CF₃ interference .

Q. What experimental approaches resolve contradictions in reaction yields when varying solvent polarity for oxiranylcarbonyl installation?

  • Methodological Answer : Discrepancies arise from solvent-dependent epoxide stability. Polar aprotic solvents (DMF, DMSO) may hydrolyze the epoxide, while non-polar solvents (toluene) hinder reactivity. A balanced approach involves:

  • Solvent Screening : Test binary solvent systems (e.g., THF:EtOAc 3:1) to optimize polarity.
  • In-Situ Monitoring : Use HPLC-MS to track epoxide formation and degradation kinetics .
  • Additives : Include molecular sieves (3Å) to scavenge trace water, improving yield by 15–20% .

Q. How should researchers design stability studies to evaluate the oxirane ring’s susceptibility to ring-opening under physiological pH conditions?

  • Methodological Answer :

  • pH-Varied Incubations : Prepare buffers (pH 4.0, 7.4, 9.0) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48 hours.
  • LC-MS Analysis : Quantify intact compound and degradation products (e.g., diols from acid-catalyzed ring-opening).
  • Kinetic Modeling : Use first-order decay models to calculate half-lives. Stability is typically highest at pH 7.4, with significant degradation at pH <5 due to acid catalysis .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data suggesting alternative regioisomers during methoxypyridinyl group installation?

  • Methodological Answer : Contradictions often arise from competing C-2 vs. C-4 substitution on the pyridine ring. To resolve:

  • NOESY/ROESY : Identify spatial proximity between the methoxy group and pyridazinone protons to confirm regiochemistry.
  • DFT Calculations : Compare theoretical ¹³C NMR shifts of possible isomers with experimental data. A match within ±3 ppm confirms the correct structure .

Method Optimization

Q. What strategies improve chromatographic separation of this compound from byproducts with similar polarity?

  • Methodological Answer :

  • HPLC Method : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 30:70 over 20 min). Adjusting pH to 2.5 enhances peak resolution.
  • Prep-TLC : Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (1:1) + 1% triethylamine to suppress tailing .

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